![molecular formula C22H15ClN2O2S2 B2719859 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone CAS No. 478067-74-2](/img/structure/B2719859.png)
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl phenyl sulfone, also referred to as sulphenone, is an organic compound with the linear formula ClC6H4SO2C6H5 . It’s a white solid that’s most commonly used as a precursor to polymers that are rigid and temperature-resistant .
Synthesis Analysis
4-Chlorophenyl phenyl sulfone participates in palladium-catalyzed amidation reactions in the presence of low CO pressures and an iodide salt . It can also be employed in the polyetherification reaction of 4,4′-dihalodiphenyl sulfones .Molecular Structure Analysis
The molecular weight of 4-Chlorophenyl phenyl sulfone is 252.72 . The SMILES string representation of its structure is Clc1ccc(cc1)S(=O)(=O)c2ccccc2 .Chemical Reactions Analysis
4-Chlorophenyl phenyl sulfone is known to participate in palladium-catalyzed amidation reactions . It can also be involved in the polyetherification of 4,4’-dihalodiphenyl sulfones .Physical And Chemical Properties Analysis
4-Chlorophenyl phenyl sulfone has a melting point of 90-94 °C . It is soluble in acetone (74.4 g/100ml at 20 °C), benzene (44.4 g/100ml at 20 °C), dioxane (65.6 g/100ml at 20 °C), hexane (0.4 g/100ml at 20 °C), and isopropanol (21 g/100ml at 20 °C) .Aplicaciones Científicas De Investigación
- Anticancer Agents : Researchers have explored the potential of sulphenone derivatives as anticancer agents due to their ability to inhibit specific enzymes or pathways involved in cancer cell growth .
- Anti-inflammatory Properties : Sulphenones may modulate inflammatory responses, making them promising candidates for drug development .
- Polyetherification Reactions : 4-Chlorophenyl phenyl sulfone has been employed in polyetherification reactions, particularly in the synthesis of polyaryletherketones (PAEKs) and other high-performance polymers .
- Thermoplastic Production : It plays a role in the production of thermoplastic materials with desirable mechanical and thermal properties .
- Robinson–Gabriel Cyclization : Sulphenone derivatives have been used in the synthesis of 5-aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles via Robinson–Gabriel cyclization. These compounds exhibit interesting biological activities .
- C–C Bond Formation : Researchers have explored novel synthetic methodologies using sulphenones for creating C–C bonds in organic synthesis .
Medicinal Chemistry and Drug Development
Materials Science and Polymer Chemistry
Organic Synthesis and Methodology
Photocatalysis and Photoredox Reactions
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S2/c23-17-11-13-18(14-12-17)28-22-20(29(26,27)19-9-5-2-6-10-19)15-24-21(25-22)16-7-3-1-4-8-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGORWMHHYEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2719780.png)
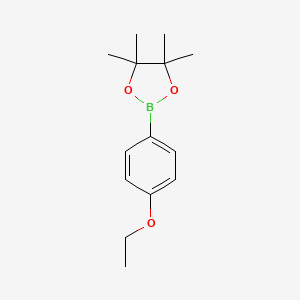
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2719783.png)
![2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2719784.png)

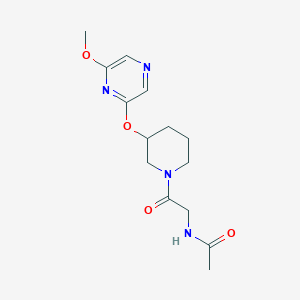
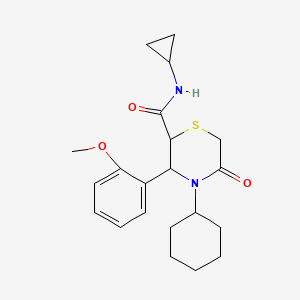
![3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2719790.png)

![N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2719793.png)
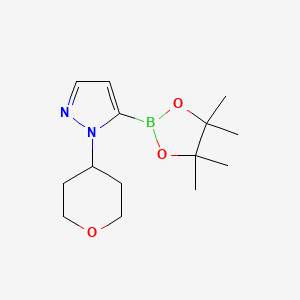

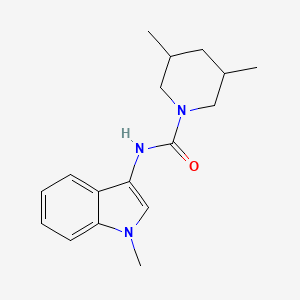
![N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2719799.png)